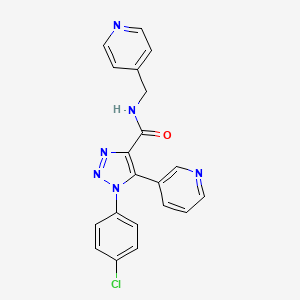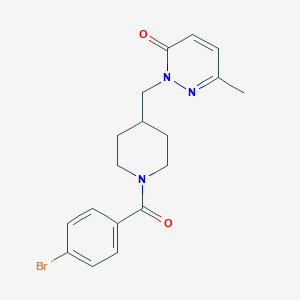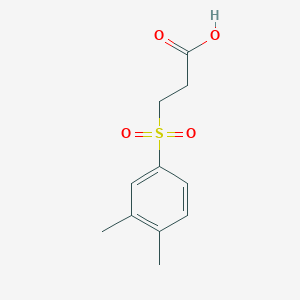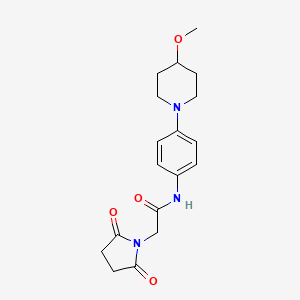
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide" is a chemical entity that appears to be related to a class of compounds that have been synthesized and studied for their biological activities, particularly as modulators of the sigma-1 receptor and anticonvulsants. These compounds typically feature a pyrrolidinone core with various substitutions that contribute to their pharmacological profiles .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of positive allosteric modulators of the sigma-1 receptor involved an asymmetric Michael addition followed by reductive cyclization and the attachment of an acetamide group . Similarly, the synthesis of anticonvulsant agents derived from Disopyramide involved the formation of 2-aryl-2-(pyridin-2-yl)acetamides . These methods suggest that the synthesis of the compound would likely involve building the pyrrolidinone ring, introducing the appropriate substitutions, and finally attaching the acetamide moiety.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a 2,5-dioxopyrrolidin-1-yl core, which is a common feature in this class of compounds. The presence of substituents like the 4-methoxypiperidin moiety can significantly influence the molecular conformation and, consequently, the biological activity .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the functional groups present. The acetamide group, for example, could be involved in hydrogen bonding, while the methoxypiperidin moiety could participate in various intermolecular interactions. The dioxopyrrolidin core is a stable moiety but could undergo further chemical transformations under specific conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are determined by their molecular structures. The presence of heteroatoms and aromatic systems typically suggests moderate to high lipophilicity, which can affect their solubility and permeability. The stereochemistry, as seen in the synthesis of sigma-1 receptor modulators, is crucial for their biological activity, indicating that chiral centers in the molecule can lead to different pharmacological effects . The compounds' stability, melting points, and boiling points would be influenced by the rigidity of the pyrrolidinone ring and the nature of the substituents .
科学的研究の応用
Anticonvulsant Activity
Research has demonstrated the synthesis and evaluation of compounds structurally related to "2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide" for anticonvulsant activities. For instance, a series of 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides was synthesized and evaluated for their anticonvulsant activity in various seizure tests. These compounds showed promising protection in at least one animal model of epilepsy, indicating their potential as anticonvulsant agents. The mechanism of action may involve the influence on voltage-gated sodium and calcium channels, highlighting their relevance in neuroscience research (Obniska et al., 2015).
Anticancer and Antimicrobial Activity
Another research application includes the design, synthesis, and characterization of novel derivatives for anticancer and antimicrobial activities. For example, novel 2-chloro N-aryl substitutedacetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol were synthesized and screened for cytotoxicity against various cancer cell lines, demonstrating potent anticancer activities. These findings suggest the potential of similar compounds in the development of new anticancer and antimicrobial agents (Vinayak et al., 2014).
Neuropharmacology
Compounds with related structures have been explored for their neuropharmacological properties, including the potential to serve as imaging probes for receptors in the brain. For instance, studies on derivatives like 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide explored their use as PET imaging probes for 5-HT2A receptors. Although not directly applicable as ligands due to lack of tracer retention or specific binding, these studies contribute to the development of neuropharmacological tools and understanding of receptor dynamics (Prabhakaran et al., 2006).
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of related compounds includes studies on the convenient approach to diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones. This research provides valuable insights into the synthesis of biologically active amino acids containing the pyrrolidine ring, which are important in medicinal chemistry (Galeazzi et al., 1996).
特性
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-25-15-8-10-20(11-9-15)14-4-2-13(3-5-14)19-16(22)12-21-17(23)6-7-18(21)24/h2-5,15H,6-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXJGHGRNAQVDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

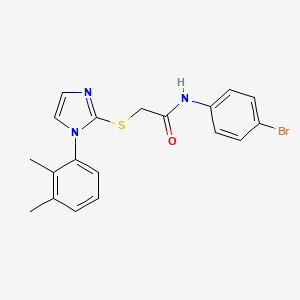
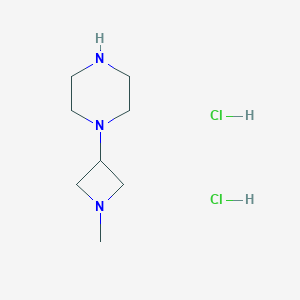
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4,4,4-trifluorobutanamide](/img/structure/B2548103.png)
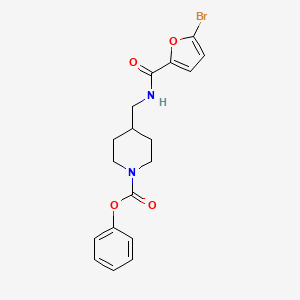
![3-[(2-methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2548110.png)
![2-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2548112.png)
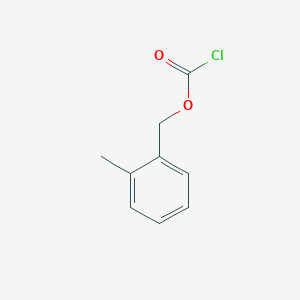
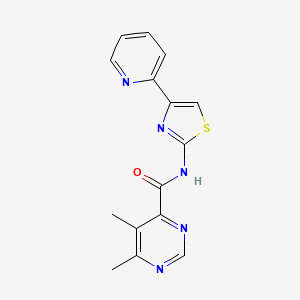
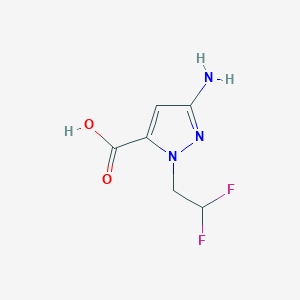
![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2548117.png)
